Cas no 1595319-89-3 ((R)-N-[(R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methylpropane-2-sulfinamide)

(R)-N-[(R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methylpropane-2-sulfinamide structure
1595319-89-3 structure
Product Name:(R)-N-[(R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methylpropane-2-sulfinamide
CAS No:1595319-89-3
MF:C24H28NOPS
MW:409.523985862732
MDL:MFCD33401731
CID:4463553
PubChem ID:147272702
Update Time:2024-11-08

(R)-N-[(R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methylpropane-2-sulfinamide Chemical and Physical Properties

Names and Identifiers

    • (R)-N-[(R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methylpropane-2-sulfinamide
    • (R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methylpropane-2-sulfinamide
    • SY287275
    • SY287276
    • E88138
    • S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide
    • (R)-N-[(1R)-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide
    • MFCD33401731
    • [S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide
    • [S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%
    • 1595319-89-3
    • MDL: MFCD33401731
    • Inchi: 1S/C24H28NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-19,25H,1-4H3/t19-,28-/m1/s1
    • InChI Key: CQTCXERPVMMUIR-WHLCRQNOSA-N
    • SMILES: [S@@](C(C)(C)C)(N[C@H](C)C1C=CC=CC=1P(C1C=CC=CC=1)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 409.16292269 g/mol
  • Monoisotopic Mass: 409.16292269 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 409.5
  • XLogP3: 5.3
  • Topological Polar Surface Area: 48.3

(R)-N-[(R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methylpropane-2-sulfinamide Pricemore >>

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[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%; .
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